N-(3,4-dimethylbenzyl)guanidine
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Overview
Description
N-(3,4-dimethylbenzyl)guanidine: is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound features a guanidine group attached to a benzyl group substituted with two methyl groups at the 3 and 4 positions.
Mechanism of Action
Target of Action
Guanidine derivatives, in general, are known to interact with various biological targets, playing key roles in various biological functions . .
Mode of Action
Guanidines are known for their capacity to form interactions with proteins and molecular targets by binding anions including phosphates, and sulfides via hydrogen bonds, carboxylates, charge combining, and cation-interactions . It’s plausible that N-(3,4-dimethylbenzyl)guanidine may exhibit similar interactions, but specific studies are needed to confirm this.
Biochemical Pathways
Guanidines are known to play key roles in various biological functions and biochemical processes
Result of Action
Guanidines, in general, are known to have diverse biological activities . .
Action Environment
Environmental factors can significantly impact the activity and stability of chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylbenzyl)guanidine typically involves the reaction of 3,4-dimethylbenzylamine with a guanylating agent. One common method is the use of S-methylisothiourea as a guanylating agent, which reacts with the amine under mild conditions to form the desired guanidine compound .
Industrial Production Methods: Industrial production of guanidines, including this compound, often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylbenzyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines or other reduced forms.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted benzyl guanidines.
Scientific Research Applications
N-(3,4-dimethylbenzyl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of conditions involving abnormal enzyme activity.
Comparison with Similar Compounds
- N-(3,4-dimethylphenyl)guanidine
- N-(3,4-dimethylbenzyl)thiourea
- N-(3,4-dimethylbenzyl)urea
Uniqueness: N-(3,4-dimethylbenzyl)guanidine is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[(3,4-dimethylphenyl)methyl]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-3-4-9(5-8(7)2)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWJCQKVNRSXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN=C(N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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